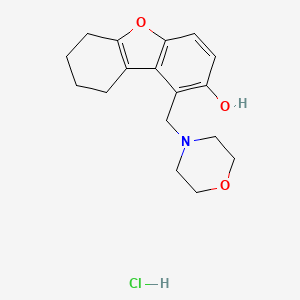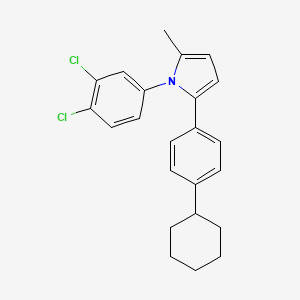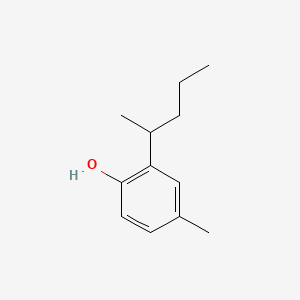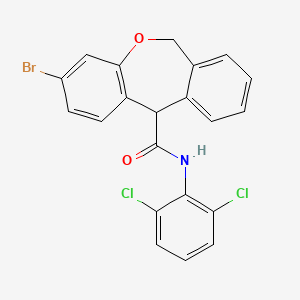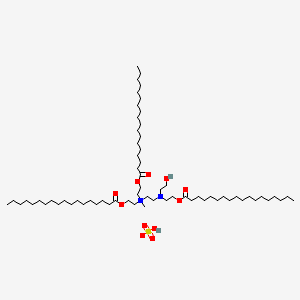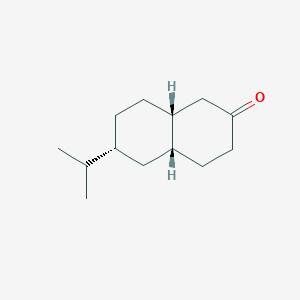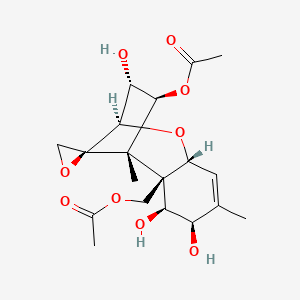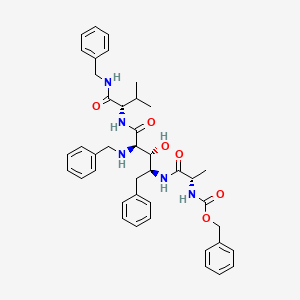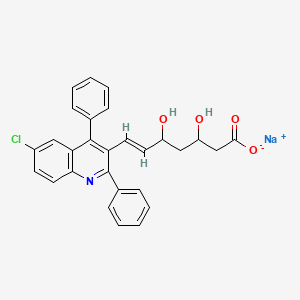
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is a complex organic compound with the molecular formula C28H23ClNNaO4 This compound is known for its unique structure, which includes a quinoline ring substituted with chloro and diphenyl groups, and a heptenoic acid chain with dihydroxy functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Heptenoic Acid Chain Formation: The heptenoic acid chain is synthesized separately and then attached to the quinoline ring through esterification or amidation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and induction of cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Monosodium 7-(6-bromo-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-fluoro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-methyl-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
Uniqueness
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
121661-35-6 |
|---|---|
Molekularformel |
C28H23ClNNaO4 |
Molekulargewicht |
495.9 g/mol |
IUPAC-Name |
sodium;(E)-7-(6-chloro-2,4-diphenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H24ClNO4.Na/c29-20-11-14-25-24(15-20)27(18-7-3-1-4-8-18)23(28(30-25)19-9-5-2-6-10-19)13-12-21(31)16-22(32)17-26(33)34;/h1-15,21-22,31-32H,16-17H2,(H,33,34);/q;+1/p-1/b13-12+; |
InChI-Schlüssel |
AUMMGFVVGVVTSM-UEIGIMKUSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


